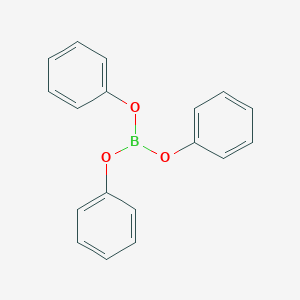
3-Methylisoxazole-4-carboxylic acid
概要
説明
3-Methylisoxazole-4-carboxylic acid and its derivatives are a class of compounds that have been the subject of various research studies due to their biological and chemical significance. These compounds have been explored for their potential in inhibiting lipolysis, as well as for their utility in synthesizing other pharmacologically active molecules .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, a stereoselective synthesis of a conformationally constrained analogue of aspartic acid, which is based on the isoxazole scaffold, has been developed. This method provides a more efficient route compared to previous strategies, yielding the target compound in a significantly higher overall yield . Additionally, the synthesis of highly functionalized isoxazole derivatives has been achieved through domino reactions, starting from nitrile oxides and enolates of carbonyl compounds . These synthetic approaches are crucial for the preparation of isoxazole-based compounds that can serve as precursors for further chemical transformations.
Molecular Structure Analysis
Isoxazole derivatives exhibit a variety of molecular structures, which can be confirmed through techniques such as single crystal X-ray analysis. For example, the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles has been structurally characterized, providing insights into the molecular configuration of these compounds . Theoretical studies, including density functional theory (DFT) calculations, have also been employed to predict and compare the structural features of isoxazole derivatives, as seen in the study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide .
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions, which can lead to the formation of new heterocyclic compounds. For instance, the rearrangement of hydroxamic acids to oxadiazoles demonstrates the reactivity of the isoxazole ring under basic conditions . The selective nucleophilic chemistry applied to isoxazole derivatives allows for the synthesis of compounds with diverse functional groups, such as sulfanylmethyl and carbamoyl moieties . These reactions are pivotal for expanding the chemical space of isoxazole-based compounds and exploring their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the presence of various functional groups. Experimental and theoretical studies have been conducted to understand these properties, including electronic structure, spectral features, and hydrogen bonding interactions. For example, DFT studies have been used to analyze the electronic properties and hydrogen bonding strength of thiadiazole derivatives, which can provide insights into the behavior of similar isoxazole compounds . The solvent effects on intermolecular hydrogen bonding have also been investigated, highlighting the importance of the environment on the properties of these molecules .
科学的研究の応用
-
Organic Synthesis and Medicinal Chemistry
-
Raf Kinase Inhibitors
-
Polyfunctionalized Pyrroles
-
Click Chemistry
-
Heterocyclic Synthesis
- Results/Outcomes : Access to novel heterocyclic compounds with potential biological activities.
-
Material Science Applications
Safety And Hazards
3-Methylisoxazole-4-carboxylic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
特性
IUPAC Name |
3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLSBWHFPXDRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404622 | |
| Record name | 3-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoxazole-4-carboxylic acid | |
CAS RN |
17153-20-7 | |
| Record name | 3-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)












